Sodium elaidate

Catalog No.
S3332695
CAS No.
18175-45-6
M.F
C18H33NaO2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium elaidate

CAS Number

18175-45-6

Product Name

Sodium elaidate

IUPAC Name

sodium;(E)-octadec-9-enoate

Molecular Formula

C18H33NaO2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+;

InChI Key

BCKXLBQYZLBQEK-RRABGKBLSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[Na+]

Sodium elaidate is a sodium salt of elaidic acid, which is an unsaturated trans fatty acid with the molecular formula C18_{18}H34_{34}O2_2Na. It is characterized by a trans double bond between the ninth and tenth carbon atoms, which distinguishes it from its cis counterpart, oleic acid. Sodium elaidate appears as a white solid and is soluble in water, making it useful in various applications. This compound is often produced through the hydrogenation of oleic acid followed by neutralization with sodium hydroxide, resulting in a compound that has garnered attention for its biological and chemical properties .

  • Oxidation: Sodium elaidate can be oxidized to yield various products, including epoxides and hydroperoxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to form saturated fatty acids, such as stearic acid, typically using hydrogen gas in the presence of metal catalysts like palladium or nickel.
  • Substitution: The sodium ion can be replaced by other cations through substitution reactions, allowing for the formation of different salts .

Sodium elaidate exhibits significant biological activity due to its incorporation into cellular membranes. As a trans fatty acid, it alters the fluidity and functionality of membranes, impacting various cellular processes such as signal transduction and membrane transport. Research indicates that sodium elaidate may influence lipid metabolism by interacting with enzymes involved in lipid profiles, potentially leading to health implications associated with trans fats, such as increased cholesterol levels and cardiovascular disease risk .

Sodium elaidate can be synthesized through several methods:

  • Neutralization Reaction: Elaidic acid is dissolved in a solvent (such as ethanol), and sodium hydroxide is added in a stoichiometric amount. The mixture is stirred until the reaction completes, yielding sodium elaidate and water.
  • Industrial Production: In industrial settings, oleic acid is first hydrogenated to convert it into elaidic acid. This is followed by neutralization with sodium hydroxide under controlled conditions to ensure the desired trans configuration .

Sodium elaidate has various applications across multiple fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Serves as a component in drug formulations due to its solubility properties.
  • Cosmetics: Utilized in personal care products for its emulsifying properties.
  • Biochemical Research: Employed in studies related to lipid metabolism and membrane biology .

Research on sodium elaidate has focused on its interactions with cellular components:

  • Membrane Interaction: Sodium elaidate integrates into phospholipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Interaction: It influences the activity of enzymes involved in lipid metabolism, potentially altering metabolic pathways related to fat storage and energy utilization .

Sodium elaidate shares similarities with other fatty acids but is unique due to its trans configuration. Below are comparisons with similar compounds:

CompoundConfigurationKey Differences
Sodium oleateCisMore fluid membranes; lower impact on cholesterol levels
Sodium stearateSaturatedLess reactive; does not incorporate into membranes similarly
Sodium palmitateSaturatedSimilar to sodium stearate but with different physical properties

Sodium elaidate's unique trans configuration leads to distinct biological effects compared to these compounds, particularly concerning membrane rigidity and metabolic implications .

UNII

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Wikipedia

Sodium elaidate

Dates

Modify: 2024-02-18

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